molecular formula C17H23N5O2 B092426 Quinazosin CAS No. 15793-38-1

Quinazosin

Cat. No.: B092426
CAS No.: 15793-38-1
M. Wt: 329.4 g/mol
InChI Key: HSIPLPKNLDWHSE-UHFFFAOYSA-N
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Description

N,N,O-Tridesmethylvenlafaxine is a metabolite of venlafaxine, a well-known bicyclic antidepressant. Venlafaxine is typically categorized as a serotonin-norepinephrine reuptake inhibitor, but it has also been referred to as a serotonin-norepinephrine-dopamine reuptake inhibitor . This compound plays a significant role in the metabolic pathway of venlafaxine, contributing to its pharmacological effects.

Mechanism of Action

Target of Action

Quinazosin is primarily an antihypertensive agent that acts as an α1-adrenergic receptor antagonist . The α1-adrenergic receptors are found in various parts of the body, including the heart and blood vessels. When these receptors are blocked, it leads to a decrease in blood pressure.

Mode of Action

This compound, as an α1-adrenergic receptor antagonist, works by blocking the action of adrenaline and noradrenaline , hormones that are known for their role in the ‘fight or flight’ response. These hormones act on α1-adrenergic receptors to cause constriction of blood vessels and an increase in blood pressure. By blocking these receptors, this compound allows blood vessels to relax and widen, which lowers blood pressure .

Biochemical Pathways

blockade of α1-adrenergic receptors . This blockade prevents the vasoconstrictive action of catecholamines, leading to vasodilation . This action reduces peripheral vascular resistance, leading to a decrease in blood pressure .

Pharmacokinetics

The drug’s bioavailability, or the extent to which it reaches systemic circulation, would be influenced by factors such as its formulation, route of administration, and the patient’s physiological condition .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By blocking α1-adrenergic receptors, it prevents vasoconstriction and promotes vasodilation, leading to a decrease in peripheral vascular resistance and blood pressure . This makes this compound effective in the management of hypertension.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as the patient’s diet, lifestyle, and concomitant medications can affect the drug’s absorption and metabolism, thereby influencing its efficacy . Additionally, the drug’s stability could be affected by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Quinazosin is known to interact with various enzymes, proteins, and other biomolecules. It exhibits a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to impact cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of how this compound influences these cellular functions are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,O-Tridesmethylvenlafaxine involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including the use of formaldehyde as a demethylating agent . The reaction conditions typically involve controlled temperatures and the presence of specific catalysts to ensure the selective removal of methyl groups.

Industrial Production Methods: Industrial production of N,N,O-Tridesmethylvenlafaxine follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The mother liquor preparation method involves dissolving the drug in dimethyl sulfoxide (DMSO) to achieve the desired concentration .

Chemical Reactions Analysis

Types of Reactions: N,N,O-Tridesmethylvenlafaxine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N,N,O-Tridesmethylvenlafaxine. These products can have different pharmacological properties and applications in scientific research.

Scientific Research Applications

N,N,O-Tridesmethylvenlafaxine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: N,N,O-Tridesmethylvenlafaxine is unique due to its specific metabolic pathway and its role in the pharmacological effects of venlafaxine. Unlike other metabolites, it undergoes further demethylation, leading to distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the comprehensive effects of venlafaxine and its metabolites on the human body.

Properties

IUPAC Name

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIPLPKNLDWHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166331
Record name Quinazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15793-38-1
Record name Quinazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15793-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436XK6QFMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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